molecular formula C8H7F6N3O2 B8610786 2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B8610786
M. Wt: 291.15 g/mol
InChI Key: LFEAHBDLFGUZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine is a useful research compound. Its molecular formula is C8H7F6N3O2 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-4,6-bis(2,2,2-trifluoroethoxy)pyrimidine

Molecular Formula

C8H7F6N3O2

Molecular Weight

291.15 g/mol

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-amine

InChI

InChI=1S/C8H7F6N3O2/c9-7(10,11)2-18-4-1-5(17-6(15)16-4)19-3-8(12,13)14/h1H,2-3H2,(H2,15,16,17)

InChI Key

LFEAHBDLFGUZBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1OCC(F)(F)F)N)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of trifluoroethanol (9.0 mL, 125 mmol) in anhydrous THF (100 mL) at 0° C. in a 3-neck round bottom flask under an atmosphere of dry N2 was added NaH (4.8 g, 120 mmol, 60% dispersion in mineral oil) over ca. 1 min. After gas evolution ceased and the solution became clear (ca. 20 min), 2-amino-4,6-dichloropyrimdine (8.2 g, 50 mmol) was added. The flask was fitted with a reflux condenser and heated to 62° C. overnight (ca. 15 h). An NMR of a quenched aliquot from the reaction mixture demonstrated the reaction was complete. After the reaction mixture was cooled to ambient temperature it was quenched by addition of 1 N HCl and diluted with EtOAc. The separated organic layer was washed with brine, sat. aq. NaHCO3 and then brine. After drying over MgSO4, filtering and concentrating, the oil thus obtained was dissolved in acetonitrile and washed with hexanes (2×, to remove mineral oil) and concentrated to afford the desired amine as an orange oil (13.9 g, 96% yield): Kugelrohr distillation (high vacuum, 90° C. bath temperature, ice bath for receiving flask) afforded the product as a white solid: m.p. 34-35° C.; 1H NMR (CDCl3) δ 5.69 (s, 1H), 4.95 (br s, 2H), 4.69 (q, 4H, J=8.1 Hz); GCMS (EI, 70 eV) m/z 291 (M+).
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
96%

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